molecular formula C4H12ClN5S B1427268 1-Ethyl-3-guanidinothiourea Hydrochloride CAS No. 381670-29-7

1-Ethyl-3-guanidinothiourea Hydrochloride

Cat. No. B1427268
M. Wt: 197.69 g/mol
InChI Key: LLSXLCPLOKTRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-guanidinothiourea hydrochloride (EGTH) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid which is soluble in water, ethanol, and other organic solvents. EGTH is a guanidine derivative, which is a type of organic compound that contains a nitrogen atom linked by single or double bonds to two other carbon atoms. It is a highly versatile compound and has been used in a variety of different scientific research applications.

Scientific Research Applications

Genotoxicity Studies

1-Ethyl-1-nitrosourea (ENU), a compound related to 1-Ethyl-3-guanidinothiourea Hydrochloride, has been extensively used in research for its potent mutagenic properties. It's particularly effective in inducing mutations in various organisms, ranging from viruses to mammalian germ cells, and has been instrumental in understanding the mutagenic effects on mouse germ cells. ENU's unique mutation spectrum, which differs from that of 1-methyl-1-nitrosourea, makes it a valuable tool in molecular genetics research (Shibuya & Morimoto, 1993).

Antibacterial Research

The synthesis of novel heterocyclic compounds containing sulfonamido moieties, involving the reaction with 1-Ethyl-3-guanidinothiourea Hydrochloride, has shown promising antibacterial properties. Research in this area aims to develop new antibacterial agents, with some compounds demonstrating significant activity (Azab, Youssef & El-Bordany, 2013).

Synthesis of 1,4-Dihydropyridines

Guanidine hydrochloride, a compound related to 1-Ethyl-3-guanidinothiourea Hydrochloride, has been used as a catalyst in the synthesis of 1,4-dihydropyridines. This process is significant in the pharmaceutical industry as 1,4-dihydropyridines are key in the synthesis of various drugs (Cahyana, Ardiansah & Aisy, 2020).

Development of Anticancer Agents

Research involving the reaction of isatin derivatives with compounds like 1-Ethyl-3-guanidinothiourea Hydrochloride has led to the synthesis of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds have been tested for their antimicrobial activity and show promise as potential anticancer agents (El-Sawy, Mandour, El-Hallouty, Shaker & Abo‐Salem, 2013).

Urotensin-II Receptor Agonists

Research has identified compounds structurally related to 1-Ethyl-3-guanidinothiourea Hydrochloride as nonpeptidic agonists of the urotensin-II receptor. These findings are significant for their potential use as pharmacological research tools and drug leads (Croston et al., 2002).

Protein Folding Studies

Studies have shown that guanidine hydrochloride, a compound similar to 1-Ethyl-3-guanidinothiourea Hydrochloride, can induce folding in proteins. This finding is important in understanding protein structure and stability, providing insight into protein folding mechanisms (Hagihara, Aimoto, Fink & Goto, 1993).

Antimicrobial and Antitumor Evaluation

Research on the treatment of ethyl β-aryl-α-cyanoacrylate with 1-Ethyl-3-guanidinothiourea Hydrochloride has resulted in the formation of pyrimidine derivatives with significant antimicrobial and anticancer activities. These findings are crucial in developing new therapeutic agents (Hasanen, El‐Deen, El-desoky & Abdalla, 2014).

properties

IUPAC Name

1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXLCPLOKTRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733851
Record name 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-guanidinothiourea Hydrochloride

CAS RN

381670-29-7
Record name 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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